molecular formula C20H15Cl2N5O3S B12374609 Hsd17B13-IN-86

Hsd17B13-IN-86

Cat. No.: B12374609
M. Wt: 476.3 g/mol
InChI Key: VJSCGTAHGZVVCZ-UHFFFAOYSA-N
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Description

Hsd17B13-IN-86 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is primarily associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown promise in reducing liver inflammation and fibrosis, making this compound a potential therapeutic agent for liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-86 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-86 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Hsd17B13-IN-86 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.

    Biology: Investigated for its effects on liver cells and its potential to modulate lipid droplet formation and degradation.

    Medicine: Explored as a therapeutic agent for treating liver diseases such as NAFLD and NASH.

Mechanism of Action

Hsd17B13-IN-86 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and lipid mediators. By inhibiting HSD17B13, this compound reduces the formation of pro-inflammatory lipid mediators and promotes the degradation of lipid droplets. This leads to a reduction in liver inflammation and fibrosis .

Properties

Molecular Formula

C20H15Cl2N5O3S

Molecular Weight

476.3 g/mol

IUPAC Name

5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1-methylindazol-3-yl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H15Cl2N5O3S/c1-27-15-5-3-2-4-11(15)14(26-27)8-23-19(30)16-20(31-9-24-16)25-18(29)10-6-12(21)17(28)13(22)7-10/h2-7,9,28H,8H2,1H3,(H,23,30)(H,25,29)

InChI Key

VJSCGTAHGZVVCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CNC(=O)C3=C(SC=N3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl

Origin of Product

United States

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